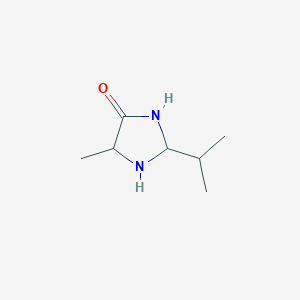

2-Isopropyl-5-methylimidazolidin-4-one

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylimidazolidin-4-one |

InChI |

InChI=1S/C7H14N2O/c1-4(2)6-8-5(3)7(10)9-6/h4-6,8H,1-3H3,(H,9,10) |

InChI Key |

NEXIWASIBNYKPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(N1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The imidazolidinone derivatives below highlight how substituent variations influence key properties:

Key Observations :

- Hydrophobicity : The isopropyl and methyl groups in this compound enhance lipophilicity compared to polar substituents (e.g., methoxybenzylidene in ’s compound) .

- Tautomerism: Unlike the thiazolidinone derivative in , which exhibits amino/imino tautomerism, the imidazolidinone core in this compound is less prone to tautomeric shifts due to its substitution pattern .

Spectral and Analytical Data

- NMR/IR Trends: The imidazolidinone core typically shows characteristic carbonyl stretches at ~1700 cm⁻¹ (IR) and deshielded carbonyl carbons at ~160 ppm (¹³C NMR). Substituents like isopropyl (δ ~1.2 ppm in ¹H NMR) and methyl (δ ~2.1 ppm) align with and .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-isopropyl-5-methylimidazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of imine or urea precursors. For example, a one-pot approach using N,O-Bistrimethylsilylacetamide (BSA) as a promoter under mild conditions can yield imidazolidinones efficiently . Key parameters include temperature control (e.g., reflux in ethanol or DMF), solvent polarity, and stoichiometric ratios of reagents like isopropylamine and methyl-substituted carbonyl compounds. Purification often employs column chromatography or recrystallization to achieve >90% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze diffraction data, resolving bond lengths and stereochemistry . Complementary techniques include / NMR to verify substituent environments and FTIR to identify carbonyl (C=O) and N–H stretching vibrations .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates or colorimetric methods (e.g., MTT for cytotoxicity) are common. For example, thiazolidinone analogs have been tested against cancer cell lines, with IC values calculated via dose-response curves . Ensure assays are conducted in triplicate with appropriate controls (DMSO vehicle, reference inhibitors) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate binding affinities to biological targets, guiding structure-activity relationship (SAR) studies . Validate predictions with experimental kinetics (e.g., reaction rates measured via HPLC) .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond angles or torsional strain may arise from crystal packing effects or solvent interactions. Use SHELXL’s TWIN and BASF commands to refine twinned datasets and improve R-factors . Compare multiple crystal forms (polymorphs) or employ solid-state NMR to reconcile differences .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can enforce enantioselectivity. For example, using (S)-BINAP ligands in palladium-catalyzed reactions achieves >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC or optical rotation measurements .

Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (k/k) to proteins, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, cryo-EM or X-ray crystallography of co-crystallized protein-ligand complexes resolves binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.